N-([2,3'-bifuran]-5-ylmethyl)propionamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)propionamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a propionamide group attached to a bifuran moiety
Mechanism of Action
Target of Action
The primary targets of N-([2,3’-bifuran]-5-ylmethyl)propionamide are currently unknown . This compound is a derivative of propionamide , which belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds can react in many different organic processes to form other useful compounds for synthesis .
Biochemical Pathways
It’s worth noting that propionamide, its parent compound, is involved in various biochemical processes . More research is required to determine the specific pathways affected by this compound and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, propionamide, an important pollutant emitted into the atmosphere from a variety of sources, is abundant in many areas worldwide, and could be involved in new particle formation (NPF) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method to synthesize N-([2,3’-bifuran]-5-ylmethyl)propionamide involves the condensation of 2,3’-bifuran-5-carboxaldehyde with propionamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the condensation process.
Amidation Reaction: Another approach involves the amidation of 2,3’-bifuran-5-carboxylic acid with propionamide. This reaction can be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods: Industrial production of N-([2,3’-bifuran]-5-ylmethyl)propionamide may involve large-scale condensation or amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-([2,3’-bifuran]-5-ylmethyl)propionamide can undergo oxidation reactions, particularly at the furan rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide group to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan rings, with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-([2,3’-bifuran]-5-ylmethyl)propionamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: N-([2,3’-bifuran]-5-ylmethyl)propionamide is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
N-(2-furylmethyl)propionamide: Similar structure but with a single furan ring.
N-(2-thienylmethyl)propionamide: Contains a thiophene ring instead of a furan ring.
N-(2-pyrrolylmethyl)propionamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness: N-([2,3’-bifuran]-5-ylmethyl)propionamide is unique due to the presence of two furan rings, which enhances its ability to participate in π-π interactions and increases its potential for biological activity. The bifuran structure also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-7-10-3-4-11(16-10)9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSUUAWQZQPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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